2,6-Difluoro-3,5-dimethoxybenzaldehyde

描述

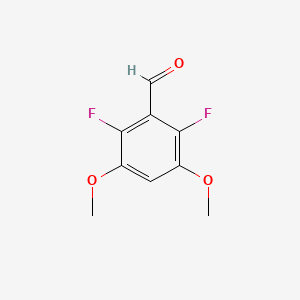

2,6-Difluoro-3,5-dimethoxybenzaldehyde is a fluorinated and methoxylated aromatic aldehyde with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.16 g/mol. It features two fluorine atoms at the 2- and 6-positions of the benzene ring, two methoxy (-OCH₃) groups at the 3- and 5-positions, and an aldehyde (-CHO) group at the 1-position. The compound’s structure combines electron-withdrawing fluorine atoms and electron-donating methoxy groups, creating a unique electronic environment that influences its reactivity and physicochemical properties. It is primarily utilized as a synthetic precursor in pharmaceutical and agrochemical research, particularly for constructing fluorinated heterocycles or bioactive molecules .

属性

IUPAC Name |

2,6-difluoro-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVICXVMCYMYWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)C=O)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced to the benzaldehyde ring, followed by the addition of methoxy groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 2,6-Difluoro-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Formation of 2,6-difluoro-3,5-dimethoxybenzoic acid.

Reduction: Formation of 2,6-difluoro-3,5-dimethoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

2,6-Difluoro-3,5-dimethoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

作用机制

The mechanism of action of 2,6-Difluoro-3,5-dimethoxybenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The methoxy groups can influence its solubility and overall chemical behavior. These interactions can affect cellular pathways and biological processes, making it a compound of interest in medicinal chemistry .

相似化合物的比较

Data Table: Key Properties of 2,6-Difluoro-3,5-dimethoxybenzaldehyde and Analogues

Reactivity and Functional Differences

Electronic Effects

- This compound : The fluorine atoms at 2- and 6-positions withdraw electron density via inductive effects, increasing the electrophilicity of the aldehyde group. Methoxy groups at 3- and 5-positions donate electrons through resonance, creating a balanced electronic profile ideal for nucleophilic aromatic substitution (NAS) or condensation reactions .

- Syringaldehyde : The hydroxyl group at the 4-position enhances hydrogen-bonding capacity and radical scavenging activity, making it suitable for antioxidant applications. However, the absence of fluorine reduces its utility in fluorinated drug synthesis .

Steric and Solubility Considerations

- Fluorine’s small atomic radius minimizes steric hindrance in this compound, allowing efficient participation in sterically demanding reactions. In contrast, bulkier substituents (e.g., hydroxyl in syringaldehyde) may limit reactivity in congested synthetic pathways .

- The methoxy groups improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to non-substituted benzaldehydes, facilitating reactions under mild conditions .

Research Findings and Key Insights

Antioxidant Activity : Syringaldehyde outperforms this compound in antioxidant assays due to its hydroxyl group, which quenches free radicals via hydrogen donation. The fluorinated analogue lacks this functionality, limiting its use in antioxidant formulations .

Reactivity in Heterocycle Synthesis : Fluorine substituents in this compound enhance its reactivity in cyclocondensation reactions. For example, it forms benzimidazoles at 120°C under nitrogen, whereas syringaldehyde requires harsher conditions due to reduced electrophilicity .

Thermodynamic Stability : Computational studies suggest that fluorine and methoxy groups synergistically stabilize the compound’s planar conformation, reducing energy barriers in transition states during NAS reactions .

生物活性

2,6-Difluoro-3,5-dimethoxybenzaldehyde (DFDMB) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₉H₈F₂O₃

- Molecular Weight : 200.16 g/mol

- CAS Number : 1890954-24-1

The biological activity of DFDMB can be attributed to its unique structural features:

- Fluorine Atoms : The presence of fluorine enhances the compound's reactivity and ability to form stable complexes with biomolecules, potentially increasing its binding affinity to various targets.

- Methoxy Groups : These groups influence solubility and pharmacokinetic properties, allowing for better interaction with biological systems.

Biological Applications

DFDMB has been investigated for several biological activities:

- Anticancer Activity :

- Antimicrobial Properties :

-

Enzyme Inhibition :

- Research indicates that DFDMB can act as an enzyme inhibitor, particularly in biochemical pathways involving hydrazine derivatives. This property is useful for probing enzyme mechanisms .

Table 1: Summary of Biological Activities of DFDMB

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of FGFR | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibition of specific enzymes |

Case Study: Anticancer Potential

A study focusing on the effects of DFDMB on FGFR4 showed that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines known to overexpress FGFR4. The results indicated a dose-dependent effect, with higher concentrations leading to increased apoptosis rates .

Case Study: Antimicrobial Efficacy

In antimicrobial assays, DFDMB was tested against various bacterial strains using the agar well diffusion method. The compound demonstrated notable inhibition zones comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Synthesis and Research Applications

DFDMB serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique properties make it suitable for further modifications to enhance biological activity or tailor it for specific applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。